molecular formula C17H19O5P B13142078 Ethyl diphenyl 2-phosphonopropionate

Ethyl diphenyl 2-phosphonopropionate

Cat. No.: B13142078
M. Wt: 334.30 g/mol
InChI Key: UCJROHIRYPUQFH-UHFFFAOYSA-N
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Description

Ethyl2-(diphenoxyphosphoryl)propanoate is an organic compound with the chemical formula C17H19O5P. It is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine. This compound is typically a colorless liquid that is soluble in organic solvents such as ethanol and dimethylbenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl2-(diphenoxyphosphoryl)propanoate can be synthesized through the condensation reaction of phosphoric chloride with ethyl 2-bromopropanoate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: In industrial settings, the production of Ethyl2-(diphenoxyphosphoryl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl2-(diphenoxyphosphoryl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 2-(diethoxyphosphoryl)propanoate
  • Methyl 2-(diphenoxyphosphoryl)propanoate
  • Propanoic acid, 2-(diphenoxyphosphinyl)-, ethyl ester

Comparison: Ethyl2-(diphenoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable phosphonate esters distinguishes it from other phosphorylating agents .

Properties

Molecular Formula

C17H19O5P

Molecular Weight

334.30 g/mol

IUPAC Name

ethyl 2-diphenoxyphosphorylpropanoate

InChI

InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

UCJROHIRYPUQFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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